eIF4A3-IN-16 -

eIF4A3-IN-16

Catalog Number: EVT-15276432
CAS Number:
Molecular Formula: C29H28O8
Molecular Weight: 504.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of eIF4A3-IN-16 involves several advanced organic chemistry techniques. While specific synthetic pathways are not detailed in the available literature, it is generally understood that compounds like eIF4A3-IN-16 are synthesized through multi-step organic reactions, which may include:

  • Formation of key intermediates: Utilizing standard reactions such as coupling reactions or cyclizations to form the core structure.
  • Functional group modifications: Employing methods like substitution or oxidation to introduce necessary functional groups that enhance biological activity.
  • Purification techniques: Such as chromatography to isolate the final product with high purity.

Technical details often involve the use of spectroscopic methods (NMR, mass spectrometry) for characterization and confirmation of the compound's structure.

Molecular Structure Analysis

eIF4A3-IN-16 has a specific molecular structure that can be described using its chemical formula and structural representation. The compound's structure is crucial for understanding its interaction with biological targets.

Structural Data

  • Molecular Formula: C₁₉H₁₈N₄O₄
  • Molecular Weight: Approximately 366.37 g/mol
  • Structural Features: The compound likely features a core scaffold characteristic of silvestrol analogues, including multiple aromatic rings and functional groups that contribute to its biological activity.

The structural analysis can be complemented by computational modeling to predict binding affinities and interactions with target proteins.

Chemical Reactions Analysis

eIF4A3-IN-16 participates in several chemical reactions primarily related to its interaction with biological macromolecules. Key reactions include:

  • Binding to eIF4A3: The compound inhibits the function of eIF4A3 by preventing its interaction with other components of the exon junction complex.
  • Disruption of translation initiation: By interfering with the assembly of the eIF4F complex, it alters protein synthesis pathways critical for cancer cell proliferation.

Technical details about these reactions often involve kinetic studies to determine inhibition constants and assess the potency of eIF4A3-IN-16 against various substrates.

Mechanism of Action

The mechanism by which eIF4A3-IN-16 exerts its effects involves several steps:

  1. Inhibition of Exon Junction Complex Assembly: The compound binds to eIF4A3, preventing it from interacting effectively with other EJC components.
  2. Alteration of mRNA Processing: By disrupting EJC formation, it influences mRNA splicing and stability, leading to changes in gene expression profiles.
  3. Impact on Translation: The inhibition results in reduced translation efficiency for oncogenes such as myc, which are critical for tumor growth .

Data from experimental studies indicate that this mechanism may lead to apoptosis in cancer cells where eIF4A3 is overexpressed.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation conditions.

Chemical Properties

  • Stability: The stability under physiological conditions is crucial for therapeutic efficacy; studies on degradation rates are essential.
  • Reactivity: Reactivity profiles may include interactions with nucleophiles due to functional groups present in the structure.

Relevant analyses often include stability testing under various pH conditions and temperature profiles.

Applications

eIF4A3-IN-16 has significant potential applications in scientific research and therapeutic development:

  • Cancer Therapy: As an inhibitor of eukaryotic initiation factor 4A3, it is being explored as a treatment option for various cancers where this factor plays a pivotal role in tumorigenesis .
  • Research Tool: It serves as a valuable tool for studying mRNA processing mechanisms and translation regulation within cellular systems.
Molecular Targets and Functional Context of eIF4A3

eIF4A3 as a Core Component of the Exon Junction Complex (EJC)

Eukaryotic Initiation Factor 4A3 (eIF4A3) is a DEAD-box RNA helicase and an invariable core component of the exon junction complex (EJC), a multiprotein complex deposited onto spliced mRNAs during exon-exon junction formation. The EJC assembles ~20-24 nucleotides upstream of exon-exon junctions in a splicing-dependent manner, serving as a molecular beacon for post-transcriptional mRNA regulation [4] [7] [10]. The core EJC comprises four proteins: eIF4A3, MAGOH (Mago homolog), RBM8A (RNA-binding protein 8A/Y14), and CASC3 (MLN51/Barentsz) [3] [4] [7].

eIF4A3 provides the primary RNA-binding activity within the EJC. Its RecA domains form an RNA-binding cleft that anchors the complex to mRNA, while its DEAD-box motif enables ATP-dependent RNA helicase activity [4] [7]. Structural analyses reveal that eIF4A3 undergoes conformational changes during EJC assembly:

  • Open conformation: eIF4A3 associates with spliceosomal factor CWC22, preventing premature RNA binding [4] [7].
  • Closed conformation: Binding of the MAGOH-RBM8A heterodimer locks eIF4A3 onto RNA and inhibits its ATPase activity, stabilizing the EJC-mRNA interaction [4] [7] [10].

This assembly process is spatiotemporally regulated. Phosphorylation of eIF4A3 at threonine-163 (T163) by cyclin-dependent kinases (CDK1/CDK2) during mitosis disrupts EJC formation by reducing eIF4A3’s affinity for RNA and other EJC components, linking complex assembly to cell cycle progression [6] [4].

Table 1: Core Components of the Exon Junction Complex

ProteinGeneFunction in EJCBinding Partners
eIF4A3EIF4A3Primary RNA-binding helicaseCWC22, MAGOH-RBM8A, CASC3
MAGOHMAGOHStabilizes eIF4A3-RNA bindingRBM8A, eIF4A3
RBM8ARBM8AForms heterodimer with MAGOHMAGOH, eIF4A3
CASC3CASC3EJC stabilizer; enhances NMD efficiencyeIF4A3

Role of eIF4A3 in Nonsense-Mediated mRNA Decay (NMD)

eIF4A3 is a critical effector of nonsense-mediated mRNA decay (NMD), a conserved RNA surveillance pathway that degrades transcripts with premature termination codons (PTCs). The EJC acts as a molecular ruler to detect PTCs located >50-55 nucleotides upstream of exon-exon junctions [3] [4] [10]. Key mechanisms include:

  • PTC Recognition: Ribosomes displacing EJCs during translation. If a stop codon precedes an EJC, UPF1 binds the EJC and triggers mRNA decay [3] [4].
  • NMD Activation: eIF4A3 directly recruits NMD factors UPF2 and UPF3b, forming a platform for UPF1-mediated mRNA decapping and degradation [4] [6].
  • Cell Cycle Regulation: CDK1/CDK2-mediated phosphorylation of eIF4A3 at T163 during mitosis inhibits NMD by disrupting EJC assembly. Dephosphorylation in G1 phase restores NMD efficiency, coupling mRNA surveillance to cell division [6] [4].

Pharmacological inhibition of eIF4A3 (e.g., using compounds like T-595 or T-202) increases PTC-containing transcripts by >40%, confirming its central role in NMD [2]. This results in dysregulated expression of genes controlling cell cycle checkpoints (e.g., G2/M regulators) and apoptosis [2] [6].

eIF4A3 Interactions with RNA-Binding Proteins and Spliceosomal Factors

eIF4A3 interacts with spliceosomal factors and RNA-binding proteins (RBPs) to coordinate mRNA processing:

  • Spliceosomal Coupling: eIF4A3 binds CWC22 via its RecA-2 domain, facilitating spliceosome activation and positioning the EJC precisely upstream of exon junctions [4] [7] [10].
  • Peripheral EJC Proteins: Post-splicing, eIF4A3 recruits regulators like:
  • RNPS1 and SAP18 (splicing enhancers) [3] [7]
  • ALYREF (mRNA export) [10]
  • UPF3B (NMD effector) [4]
  • RNA Motif Specificity: Transcriptome-wide analyses reveal eIF4A3-dependent splicing events preferentially occur in mRNAs harboring binding motifs for RBPs like SRSF1 and HNRNPA1, indicating collaborative regulation of alternative splicing [2].

Notably, stress granule dynamics involve eIF4A3-mediated regulation of scaffold proteins G3BP1 and TIA1, linking EJC function to translational control under cellular stress [2].

eIF4A3 Dysregulation in Oncogenic Pathways

eIF4A3 is overexpressed in multiple cancers (glioblastoma, hepatocellular carcinoma, pancreatic cancer, ovarian cancer) and drives tumor progression via:

  • Cell Cycle Dysregulation: Depletion/inhibition of eIF4A3 induces G2/M arrest, chromosomal segregation defects, and apoptosis in cancer cells (e.g., HCT116, HeLa) by disrupting EJC-dependent splicing of cell cycle regulators (e.g., p53, CDK1) [2] [3] [6].
  • Oncogenic Splicing: eIF4A3 promotes aberrant splicing of oncogenes (e.g., FGFR4 in hepatocellular carcinoma) and stabilizes pro-tumorigenic transcripts [8] [4].
  • lncRNA Partnerships: Long non-coding RNAs (e.g., BC200, circBRWD3) recruit eIF4A3 to stabilize oncogenic mRNAs (e.g., c-Myc, RAC1) or inhibit tumor suppressors [8].
  • Metabolic Reprogramming: In ovarian cancer, eIF4A3 enhances aerobic glycolysis by stabilizing pyruvate dehydrogenase kinase 4 (PDK4) mRNA, promoting the Warburg effect [8].

Table 2: eIF4A3 in Oncogenic Pathways

Cancer TypeDysregulated ProcessKey Targets/PathwaysConsequence
Hepatocellular CarcinomaOncogenic splicingFGFR4 splicing variantsEnhanced EMT and metastasis
Ovarian CancerMetabolic reprogrammingPDK4 stabilizationAerobic glycolysis (Warburg effect)
Breast CancerlncRNA-mediated stabilizationcircBRWD3/miR-142-3p/RAC1/PAK1Tumor proliferation and invasion
GlioblastomaCell cycle disruptionp53 splicing dysregulationGenomic instability

Properties

Product Name

eIF4A3-IN-16

IUPAC Name

methyl (1R,2R,3S,3aR,8bS)-6-acetyl-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate

Molecular Formula

C29H28O8

Molecular Weight

504.5 g/mol

InChI

InChI=1S/C29H28O8/c1-16(30)18-14-21(35-3)25-22(15-18)37-29(19-10-12-20(34-2)13-11-19)24(17-8-6-5-7-9-17)23(27(32)36-4)26(31)28(25,29)33/h5-15,23-24,26,31,33H,1-4H3/t23-,24-,26-,28+,29+/m1/s1

InChI Key

JMTJQGAMQVTDMS-IDAMAFBJSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C(=C1)OC)C3(C(C(C(C3(O2)C4=CC=C(C=C4)OC)C5=CC=CC=C5)C(=O)OC)O)O

Isomeric SMILES

CC(=O)C1=CC2=C(C(=C1)OC)[C@@]3([C@@H]([C@@H]([C@H]([C@@]3(O2)C4=CC=C(C=C4)OC)C5=CC=CC=C5)C(=O)OC)O)O

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